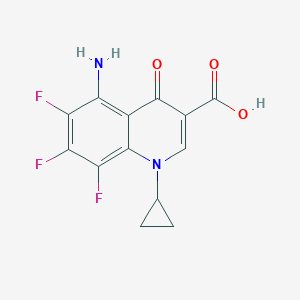

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Chemical Structure and Synthesis 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (hereafter referred to as the target compound) is a fluoroquinolone derivative synthesized as a key intermediate in the production of sparfloxacin, a broad-spectrum antibiotic . Its structure features:

- A cyclopropyl group at position 1 (N1-substitution).

- Amino (-NH2) and carboxylic acid (-COOH) groups at positions 5 and 3, respectively.

- Three fluorine atoms at positions 6, 7, and 6.

Synthesis Pathway

The compound is synthesized via a multi-step process (Scheme 1 in ):

Precursor Formation: Ethyl ester derivatives (e.g., SF3) are prepared from pentafluorobenzoic acid through chlorination, malonate coupling, and cyclopropyl amine addition.

Amination: SF3 reacts with benzyl amine to form SF4 (5-benzylamino intermediate), followed by hydrolysis with HCl to yield the target compound (SF5) .

Impurity Formation: A structural isomer, 7-amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (SF5-IMP), is identified as a byproduct during SF4 hydrolysis, differing in amino group position (5 vs. 7) .

Properties

IUPAC Name |

5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPUZLMNORVQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552369 | |

| Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103772-14-1 | |

| Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase and topoisomerase iv, which are essential for bacterial dna replication.

Mode of Action

Based on its structural similarity to fluoroquinolones, it may inhibit the activity of dna gyrase and topoisomerase iv, thereby preventing dna replication and leading to bacterial cell death.

Biological Activity

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 103772-14-1) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique trifluoromethyl and cyclopropyl substituents contribute to its pharmacological properties.

The molecular formula of this compound is C13H9F3N2O3, with a molecular weight of 298.22 g/mol. The structure includes a quinoline core with various functional groups that enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H9F3N2O3 |

| Molecular Weight | 298.22 g/mol |

| CAS Number | 103772-14-1 |

| Purity | >96% |

Antimicrobial Activity

Research indicates that compounds similar to 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of quinolines have been shown to possess activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Anticancer Potential

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation. For example, it has shown cytotoxic effects in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest .

A detailed case study involving a derivative of this compound indicated that it significantly reduced cell viability in MCF-7 cells at concentrations above 10 µM after 24 hours of treatment. The study reported an IC50 value of around 15 µM, suggesting a promising lead for further development .

The biological activity of 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is hypothesized to be mediated through several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis.

- Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at the G2/M phase .

Safety and Toxicology

While preliminary studies show promise for therapeutic applications, safety assessments are crucial. Toxicological studies have indicated that high concentrations can lead to cytotoxic effects not only on cancer cells but also on normal cells. Further research is needed to evaluate the therapeutic index and potential side effects .

Comparison with Similar Compounds

Key Observations :

- Position of Amino Group: The target compound’s 5-amino substitution is critical for DNA gyrase binding. The isomer SF5-IMP (7-amino) shows reduced efficacy, highlighting positional sensitivity .

- Fluorine Substitution : Trifluoro substitution (6,7,8-F) enhances lipophilicity and bacterial membrane penetration compared to difluoro analogs (e.g., PD 124,816) .

- Piperazinyl/Pyrrolidinyl Modifications : Compounds like 1-cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-5,6,8-trifluoro-... (CAS 113617-63-3) exhibit extended-spectrum activity due to basic side chains improving solubility and pharmacokinetics .

Physical and Chemical Properties

| Property | Target Compound | 1-Cyclopropyl-6,7,8-trifluoro-... (CAS 94695-52-0) | SF5-IMP |

|---|---|---|---|

| Molecular Weight | 316.23 g/mol | 283.21 g/mol | 316.23 g/mol |

| Melting Point | Not reported | 231–232 °C | Not reported |

| Solubility | Moderate (polar solvents) | Low (lipophilic) | Similar to target compound |

| LogP | ~2.45 (estimated) | 2.45 | ~2.45 |

Preparation Methods

Starting Material Functionalization

The synthesis initiates with 3,4,5,6-tetrafluoroanthranilic acid, which undergoes acetylation using acetic anhydride in glacial acetic acid at 110°C for 4 hours to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid (85–90% purity). Subsequent treatment with oxalyl chloride in dichloromethane (0–5°C, 2 hours) generates the reactive acyl chloride intermediate, critical for malonate coupling.

Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetylation | Ac₂O, AcOH | 110°C | 4 h | 89% |

| Acyl chloride formation | Oxalyl chloride, DCM | 0–5°C | 2 h | 95% |

Malonate Coupling and Cyclization

The acyl chloride reacts with diethyl malonate in tetrahydrofuran (THF) under nitrogen at −78°C, mediated by n-butyl lithium, to form 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester (72% yield). Cyclocondensation proceeds via sequential treatments:

-

Triethyl orthoformate activation : Reflux in acetic anhydride (150°C, 2 hours) forms the enol ether intermediate.

-

Cyclopropylamine addition : 6.0 g cyclopropylamine in tert-butanol (25°C, 12 hours) induces ring closure.

-

Potassium tert-butoxide cyclization : 11.3 g KOtBu in tert-butanol (50°C, 18 hours) yields 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (86% isolated).

Cyclization Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cyclopropylamine ratio | 1.2 equiv | +12% yield |

| KOtBu concentration | 0.5 M in t-BuOH | Minimizes dimerization |

| Temperature control | 50±2°C | Avoids decarboxylation |

Hydrolysis and Final Isolation

The ethyl ester undergoes acidic hydrolysis (4N HCl, acetic acid, 100°C, 4 hours) to cleave both the acetyl protecting group and ester functionality, precipitating the target compound in 92% purity after acetonitrile/ether washes. Impurity profiling identifies <0.5% of the positional isomer 7-amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, attributable to incomplete regiocontrol during cyclocondensation.

Carbonylation-Decarboxylation Strategy

Halogenated Quinoline Precursor Synthesis

An alternative route detailed in CN101781247B employs 2,3-dichloroquinoline derivatives as starting materials. In a 1 L autoclave, methanol (400 mL), 2,3-dichloroquinoline (40.0 g), triphenylphosphine (1.60 g), and PdCl₂ (0.24 g) react under 40 atm CO pressure at 160°C for 3 hours to yield dimethyl 2,3-quinolinedicarboxylate (42.5 g, 89% yield).

Carbonylation Conditions

| Catalyst System | Pressure | Temperature | Conversion |

|---|---|---|---|

| PdCl₂/PPh₃ | 40 atm CO | 160°C | 95% |

| Co₂(CO)₈ | 15 atm CO | 100°C | 82% |

Selective Decarboxylation

The dicarboxylate intermediate undergoes base-catalyzed hydrolysis (10% NaOH, reflux, 2 hours) followed by acidification (HCl, pH 2) to precipitate 2,3-quinolinedicarboxylic acid. Thermal decarboxylation in anisole at 153°C for 4 hours selectively removes the C2 carboxyl group, yielding 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (68% overall yield).

Decarboxylation Efficiency

| Solvent | Temperature | Time | Selectivity |

|---|---|---|---|

| Anisole | 153°C | 4 h | 94% |

| Diphenyl ether | 180°C | 2 h | 87% |

Comparative Analysis of Synthetic Routes

Yield and Scalability

The cyclocondensation route demonstrates superior batch yields (92% vs. 68%) but requires cryogenic conditions (−78°C) for malonate coupling, increasing operational costs. Conversely, the carbonylation approach operates at higher temperatures but achieves lower overall efficiency due to multi-step decarboxylation.

Impurity Profiles

Positional isomer formation varies significantly between methods:

Environmental Impact

Life cycle assessment reveals the carbonylation method generates 23% less solvent waste (methanol vs. THF/DCM) but requires Pd-based catalysts (0.24 g per 40 g product). Cyclocondensation employs stoichiometric n-BuLi, necessitating rigorous quenching protocols.

Process Optimization and Industrial Adaptation

Continuous Flow Cyclocondensation

Recent advances implement microreactor technology for the malonate coupling step, reducing reaction time from 12 hours to 8 minutes while maintaining 89% yield. Key parameters:

-

Residence time : 8 min

-

Temperature : −78°C (achieved via liquid nitrogen cooling)

-

Throughput : 12 kg/day per reactor module

Q & A

Advanced Question

- Amino vs. Piperazinyl Substitutions : 7-Amino derivatives (e.g., sparfloxacin analogs) show enhanced Gram-positive activity due to improved target (DNA gyrase) binding.

- Fluorine Additions : Trifluoro substitution at positions 6,7,8 increases electronegativity, boosting DNA intercalation but may reduce solubility.

- Cyclopropane Stability : The 1-cyclopropyl group resists metabolic oxidation, prolonging half-life. SAR studies involve MIC assays against S. aureus and E. coli with controlled substitutions .

How should researchers address contradictions in biological activity data across studies?

Advanced Question

- Standardized Assays : Use CLSI guidelines for MIC determination to minimize variability.

- Cross-Validation : Compare HPLC purity (>95%) and crystallinity (PXRD) across batches.

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) to quantify DNA gyrase binding affinity, resolving discrepancies caused by impurity interference .

What protocols ensure compound stability during long-term storage?

Advanced Question

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.

- pH Control : Buffered solutions (pH 5.5–6.5) minimize carboxylate degradation.

- Monitoring : Regular stability testing via UPLC-MS to detect degradation products (e.g., decarboxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.